molecular formula C16H22O6 B12071222 13S-hydroxy-8R,16R-dimethyl-1,9-dioxacyclohexadeca-3E,11E-diene-2,5,10-trione

13S-hydroxy-8R,16R-dimethyl-1,9-dioxacyclohexadeca-3E,11E-diene-2,5,10-trione

Cat. No.: B12071222
M. Wt: 310.34 g/mol
InChI Key: BKJDRLKIIICLOD-DLGFTTGQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydropyrenophorin is originally isolated from the fungus Drechslera avenae. The synthetic route involves the isolation of the compound from the fungal culture, followed by purification processes to obtain the pure compound .

Industrial Production Methods

Industrial production of dihydropyrenophorin involves large-scale fermentation of Drechslera avenae, followed by extraction and purification processes. The compound is then formulated into a solid form for various applications .

Chemical Reactions Analysis

Types of Reactions

Dihydropyrenophorin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dihydropyrenophorin has several scientific research applications:

Mechanism of Action

Dihydropyrenophorin exerts its effects by disrupting cellular processes in target organisms. It inhibits key enzymes involved in metabolic pathways, leading to cell death. The molecular targets include enzymes involved in the synthesis of essential cellular components .

Comparison with Similar Compounds

Similar Compounds

    Pyrenophorin: The parent compound from which dihydropyrenophorin is derived.

    Macrolides: A class of compounds with similar structures and biological activities.

Uniqueness

Dihydropyrenophorin is unique due to its specific configuration and the presence of both hydroxyl and ester groups, which contribute to its distinct biological activities .

Properties

Molecular Formula

C16H22O6

Molecular Weight

310.34 g/mol

IUPAC Name

(3Z,8R,11Z,13S,16R)-13-hydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,5,10-trione

InChI

InChI=1S/C16H22O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-13,17H,3-6H2,1-2H3/b9-7-,10-8-/t11-,12-,13+/m1/s1

InChI Key

BKJDRLKIIICLOD-DLGFTTGQSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](/C=C\C(=O)O[C@@H](CCC(=O)/C=C\C(=O)O1)C)O

Canonical SMILES

CC1CCC(C=CC(=O)OC(CCC(=O)C=CC(=O)O1)C)O

Origin of Product

United States

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